Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate
Description
Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate is a benzoate ester derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamino group attached via a methylene linker to the aromatic ring. This compound is structurally characterized by:
- Core structure: A methyl benzoate backbone.
- Functional groups: A Boc-protected methylamino-methyl substituent at the 2-position of the benzene ring.
- Molecular formula: Presumed to be C₁₆H₂₃NO₄ (based on structural analysis).
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
methyl 2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16(4)10-11-8-6-7-9-12(11)13(17)19-5/h6-9H,10H2,1-5H3 |
InChI Key |
ZQMCCYQHWYEVLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate typically involves the following steps:
Formation of the tert-butoxycarbonyl-protected amine: This is achieved by reacting tert-butyl chloroformate with methylamine in the presence of a base such as triethylamine.
Esterification: The protected amine is then reacted with methyl 2-bromobenzoate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The use of microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate undergoes various types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Hydrolysis: 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoic acid.
Reduction: 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its ester and amine functionalities.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate involves its reactivity as an ester and a protected amine. The tert-butoxycarbonyl group serves as a protective group that can be removed under acidic conditions to reveal the free amine, which can then participate in further chemical reactions. The ester group can undergo hydrolysis or reduction, providing versatility in synthetic applications.
Comparison with Similar Compounds
Methyl 2-[(ethoxycarbonyl)amino]benzoate (CAS 83846-67-7)
Key Differences :
- Substituent: Replaces the Boc-methylamino group with an ethoxycarbonyl-protected amino group.
- Molecular formula: C₁₁H₁₃NO₄ (vs. C₁₆H₂₃NO₄ for the target compound) .
- Physical properties : Lower molecular weight (223 g/mol vs. ~293 g/mol), lower boiling point (291°C vs. >300°C estimated for the target compound), and a liquid state at room temperature (melting point: -44°C) .
- Applications : Primarily used in research settings (e.g., organic synthesis intermediates), with stringent safety protocols for handling due to its reactivity .
Functional Implications :
- However, it provides weaker protection against nucleophiles, limiting its utility in multi-step syntheses compared to Boc-protected analogs .
Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate (CAS 886366-46-7)
Key Differences :
- Backbone: Propanoate ester (vs. benzoate ester in the target compound).
- Substituents: Incorporates a 4-bromobenzyl group and a Boc-protected amino group on the propanoate chain.
- Molecular formula: C₁₆H₂₂BrNO₄ .
Functional Implications :
- The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), expanding its utility in synthesizing complex organic molecules.
- The propanoate chain may influence metabolic stability compared to benzoate esters, making it more suitable for pharmaceutical applications requiring prolonged half-lives .
Sulfonylurea-Based Methyl Benzoate Pesticides
Examples : Triflusulfuron methyl ester, Ethametsulfuron methyl ester, Metsulfuron methyl ester .
Key Differences :
- Core structure : All feature a sulfonylurea bridge and a triazine ring attached to the benzoate.
- Functional groups : Sulfonylurea moieties confer herbicidal activity by inhibiting acetolactate synthase (ALS) in plants.
Functional Implications :
- The target compound lacks the sulfonylurea and triazine groups, rendering it biologically inactive as a pesticide. This highlights how minor structural changes (e.g., replacing sulfonylurea with Boc-protected amines) drastically alter application profiles .
Piperidine/Piperazine-Containing Derivatives
Examples :
Key Differences :
- Substituents : Incorporation of nitrogen-containing heterocycles (piperidine/piperazine) instead of Boc-protected amines.
Functional Implications :
- Heterocycles enhance binding affinity to biological targets (e.g., receptors, enzymes), making these derivatives more suitable for CNS drug development. The target compound’s lack of such rings limits its direct pharmacological use but preserves its role as a synthetic intermediate .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |
|---|---|---|---|---|
| Target Compound | C₁₆H₂₃NO₄ | ~293 | Boc-protected methylamino-methyl | Pharmaceutical intermediate |
| Methyl 2-[(ethoxycarbonyl)amino]benzoate | C₁₁H₁₃NO₄ | 223 | Ethoxycarbonyl-amino | Research synthesis |
| Methyl 2-(4-bromobenzyl)-3-(Boc-amino)propanoate | C₁₆H₂₂BrNO₄ | 380.3 | Bromobenzyl, Boc-amino | Pharmaceutical ingredient |
| Metsulfuron methyl ester | C₁₄H₁₅N₅O₆S | 381.4 | Sulfonylurea, triazine | Herbicide |
Biological Activity
Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate (CAS No. 1823500-47-5) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings, along with data tables summarizing key studies.
- Molecular Formula : C15H21NO4
- Molecular Weight : 279.33 g/mol
- Storage Conditions : Sealed in dry conditions at 2-8°C
Synthesis
The synthesis of this compound typically involves the reaction of benzoic acid derivatives with tert-butoxycarbonyl (Boc)-protected amines. The Boc group is often used to protect the amine during chemical reactions due to its stability under various conditions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzoate compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | <0.03125 | Staphylococcus aureus (MRSA) |
| Compound B | 1-4 | Escherichia coli |
| This compound | TBD | TBD |
Note: Specific MIC values for this compound are yet to be determined.
Cytotoxicity Studies
Cytotoxicity assays have been employed to evaluate the effects of this compound on various cancer cell lines. Preliminary data suggest that modifications in the molecular structure can lead to varying degrees of cytotoxic effects.
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HeLa | TBD | Potential for further study |
| A549 | TBD | Indicates selective toxicity |
The proposed mechanism of action for compounds like this compound involves interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. Inhibition of these enzymes can lead to cell death in susceptible bacteria.
Case Studies
-
Study on Antibacterial Activity :
A recent study evaluated a series of benzoate derivatives, including those structurally related to this compound. The results demonstrated broad-spectrum antibacterial activity with minimal inhibitory concentrations (MICs) ranging from <0.03125 µg/mL against Gram-positive bacteria to higher values against Gram-negative strains . -
Cytotoxicity Evaluation :
In vitro studies assessed the cytotoxic effects on human cancer cell lines such as HeLa and A549. The findings indicated that certain structural modifications enhanced cytotoxicity, suggesting a potential pathway for developing anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
